molecular formula C20H24N2O4S2 B2422737 2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 919754-72-6

2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2422737
CAS No.: 919754-72-6
M. Wt: 420.54
InChI Key: HZEBTKJGQKGAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C20H24N2O4S2 and its molecular weight is 420.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-2-[(4-propan-2-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S2/c1-11(2)28(25,26)14-7-5-13(6-8-14)19(24)22-20-17(18(21)23)15-9-4-12(3)10-16(15)27-20/h5-8,11-12H,4,9-10H2,1-3H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEBTKJGQKGAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS No: 919754-72-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O3_{3}S
  • Molecular Weight : 320.41 g/mol
  • Structure : The compound features a benzo[b]thiophene core with an isopropylsulfonyl group and a carboxamide functional group that contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.
  • Case Study : A study demonstrated that derivatives of tetrahydrobenzo[b]thiophene showed cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • In Vitro Studies : Research has shown that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The sulfonamide group is particularly noted for its role in enhancing antibacterial activity .
Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of related compounds:

  • Mechanism : Compounds with similar structures have been shown to modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the activity of this compound include:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The compound could act on various receptors (e.g., benzodiazepine receptors), influencing neurotransmission and potentially providing anxiolytic effects .
  • Cell Cycle Regulation : By affecting the expression of proteins involved in the cell cycle, it may induce cell cycle arrest in cancer cells.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds similar to 2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide exhibit promising anticancer properties. For instance, sulfonamide derivatives have been shown to possess cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells and inhibit cell proliferation through multiple pathways, including the modulation of signaling pathways associated with cancer growth.
  • In Vitro Studies : In vitro evaluations have demonstrated that derivatives with similar structures can inhibit the growth of human tumor cells significantly. For example, compounds tested under National Cancer Institute protocols displayed mean growth inhibition values indicating their potential as effective anticancer agents .

Synthesis and Development

The synthesis of this compound involves complex organic reactions that yield compounds with high biological activity. The design and synthesis of such compounds often utilize molecular hybridization strategies to enhance efficacy and reduce toxicity.

Case Studies

  • Study on Antitumor Activity : A study published in the International Journal of Molecular Sciences evaluated various sulfonamide derivatives for their anticancer activity. The results indicated that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been employed to predict the biological activity of similar compounds based on their chemical structure. This approach aids in identifying promising candidates for further development .

Preparation Methods

Reaction Mechanism and Conditions

The Gewald three-component reaction, a well-established method for synthesizing 2-aminothiophene derivatives, forms the foundation of the core structure. In this case, 6-methylcyclohexanone (1.0 equiv), methyl cyanoacetate (1.0 equiv), and elemental sulfur (1.0 equiv) are condensed in the presence of morpholine (1.0 equiv) as a catalyst. The reaction proceeds at 75°C for 1 hour under anhydrous conditions, yielding methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a pale yellow crystalline solid.

Isolation and Characterization

The crude product is recrystallized from ethanol, achieving a typical yield of 85–91%. Key spectroscopic data include:

  • IR (KBr): 3395 cm⁻¹ (N–H stretch), 1647 cm⁻¹ (C=O ester).
  • ¹H NMR (CDCl₃): δ 1.72 (s, 4H, CH₂), 2.49 (m, 4H, CH₂), 3.97 (s, 3H, OCH₃), 6.55 (br s, 2H, NH₂).

This intermediate serves as the precursor for subsequent functionalization.

Ester to Carboxamide Conversion

Ammonolysis of the Ester Group

The methyl ester at position 3 is converted to a carboxamide via ammonolysis. A solution of methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 equiv) in methanol is treated with concentrated ammonium hydroxide (5.0 equiv) and stirred under reflux for 12 hours. The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

Workup and Yield

After cooling, the solvent is removed under reduced pressure, and the residue is washed with cold water to remove excess ammonium hydroxide. The product, 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is obtained as a white powder in 78–82% yield. Spectroscopic confirmation includes:

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide).
  • ¹³C NMR (DMSO-d₆): δ 166.7 ppm (C=O amide).

Acylation of the 2-Amino Group

Synthesis of 4-(Isopropylsulfonyl)benzoyl Chloride

The acylating agent, 4-(isopropylsulfonyl)benzoyl chloride, is prepared by treating 4-(isopropylsulfonyl)benzoic acid (1.0 equiv) with thionyl chloride (2.5 equiv) in anhydrous dichloromethane under reflux for 3 hours. Excess thionyl chloride is removed by distillation, yielding the acyl chloride as a colorless oil (94% yield).

Coupling Reaction

The 2-amino group of the carboxamide intermediate is acylated by reacting with 4-(isopropylsulfonyl)benzoyl chloride (1.2 equiv) in tetrahydrofuran (THF) at 0–5°C. Triethylamine (2.0 equiv) is added dropwise to neutralize HCl generated during the reaction. After stirring at room temperature for 6 hours, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to yield the final product.

Optimization and Yield

Critical parameters include maintaining low temperatures during acyl chloride addition to minimize side reactions. The typical yield ranges from 70–75%, with purity >95% confirmed by HPLC.

Spectroscopic Characterization and Analytical Data

The final product is characterized by comprehensive spectroscopic analysis:

Spectroscopic Technique Key Data
IR (KBr) 3394 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O)
¹H NMR (DMSO-d₆) δ 1.32 (d, 6H, CH(CH₃)₂), 3.18 (s, 2H, SCH₂), 7.52 (d, 2H, Ar–H)
¹³C NMR (DMSO-d₆) δ 42.1 (CH(CH₃)₂), 128.8 (C–S), 166.7 (C=O amide), 164.5 (C=O benzamido)
Mass Spec (ESI+) m/z 373.1 [M+H]⁺ (calculated: 372.5)

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-(isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the tetrahydrobenzo[b]thiophene core. Key steps include:

  • Amidation : Coupling 4-(isopropylsulfonyl)benzoyl chloride to the amino group at position 2 of the tetrahydrobenzo[b]thiophene scaffold under anhydrous conditions (e.g., CH₂Cl₂, room temperature) .
  • Carboxamide Formation : Introducing the carboxamide group at position 3 via hydrolysis of a nitrile intermediate (e.g., using NaOH at 80°C) or direct coupling with ammonia derivatives .
  • Purification : Reverse-phase HPLC (MeCN:H₂O gradient) or recrystallization (methanol) ensures high purity (>95%) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., isopropylsulfonyl proton signals at δ 1.2–1.4 ppm) and IR for functional groups (C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .
  • Mass Spectrometry : HRMS or LC-MS to confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₉N₂O₄S₂: 493.15) .
  • Melting Point : Consistency with literature values (e.g., 204–207°C) .

Advanced: How can researchers optimize the synthetic yield of this compound when scaling reactions?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates .
  • Catalyst Use : Employ coupling agents like HATU or EDC/HOBt for efficient amidation .
  • Reaction Monitoring : Use TLC or in-situ FTIR to track reaction progress and minimize side products .
  • Temperature Control : Gradual heating (e.g., 40–60°C) for exothermic steps to prevent decomposition .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antibacterial IC₅₀ variability)?

Methodological Answer:

  • Purity Verification : Re-test compound batches using HPLC and compare with original data .
  • Dose-Response Curves : Use standardized protocols (e.g., CLSI guidelines) across multiple bacterial strains .
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., targeting bacterial DHFR) to validate target engagement .

Advanced: What experimental frameworks are recommended for studying environmental fate and biodegradation of this compound?

Methodological Answer:

  • Laboratory Studies : Assess hydrolysis (pH 3–9, 25–50°C) and photolysis (UV-Vis exposure) .
  • Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) and 211 (Daphnia reproduction) .
  • Computational Modeling : Predict partition coefficients (LogP) and bioaccumulation potential via EPI Suite .

Basic: How is the compound’s stability assessed under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC .
  • Light Exposure : Use ICH Q1B guidelines for photostability testing in UV/visible light chambers .

Advanced: What strategies validate the role of the isopropylsulfonyl group in bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with methylsulfonyl or phenylsulfonyl groups and compare antibacterial potency .
  • Molecular Docking : Simulate interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina .

Basic: What in vitro assays are suitable for initial evaluation of its pharmacological potential?

Methodological Answer:

  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine selectivity index .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., β-lactamase inhibition) with positive controls (e.g., clavulanic acid) .

Advanced: How can researchers address discrepancies in NMR data due to tautomerism or polymorphism?

Methodological Answer:

  • 2D NMR : Use HSQC and NOESY to resolve overlapping signals and confirm tautomeric forms .
  • X-ray Crystallography : Compare experimental crystal structures (e.g., CCDC entries) with computational models .

Advanced: What statistical designs are appropriate for multifactorial optimization of synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize solvent ratio, temperature, and catalyst loading .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., time vs. yield) using Minitab or JMP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.